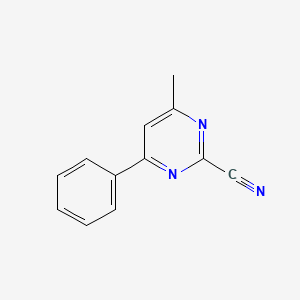
4-Methyl-6-phenylpyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-phenylpyrimidine-2-carbonitrile is a heterocyclic compound with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenylpyrimidine-2-carbonitrile typically involves the reaction of 4,6-dichloro-2-methylthiopyrimidine with phenylboronic acid under Suzuki conditions. This reaction is facilitated by the presence of triphenylphosphine and palladium acetate . Another method involves the condensation of substituted aldehydes with ethyl acetoacetate and urea in ethanol, followed by heating to reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis has been reported to improve reaction efficiency and reduce by-product formation .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like aniline derivatives and microwave irradiation are employed.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Methyl-6-phenylpyrimidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenylpyrimidine-2-carbonitrile involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it interacts with active residues of proteins such as ATF4, leading to neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methyl-6-phenylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-methyl-6-phenylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C12H9N3/c1-9-7-11(15-12(8-13)14-9)10-5-3-2-4-6-10/h2-7H,1H3 |
InChI Key |
PPMRRWQUZRBGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


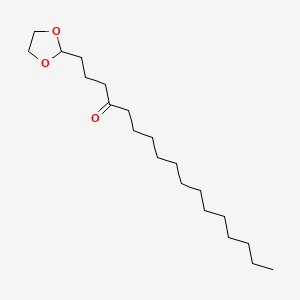
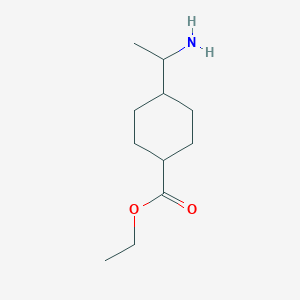
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
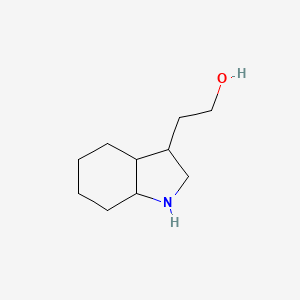
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
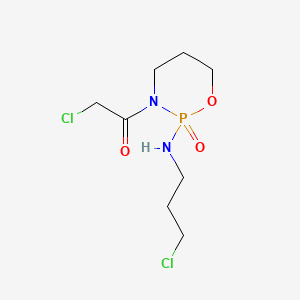
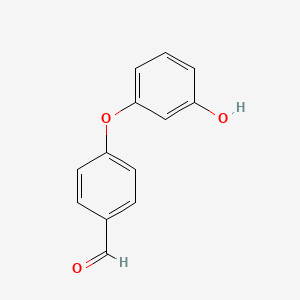
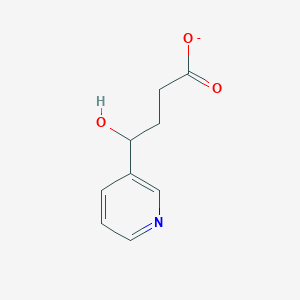
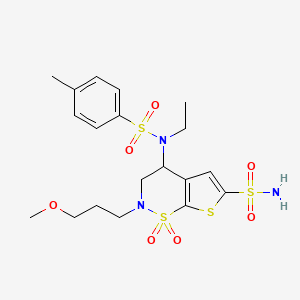
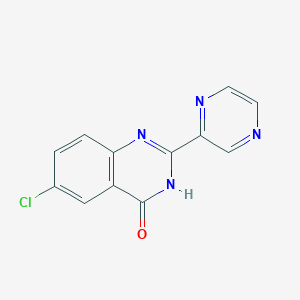
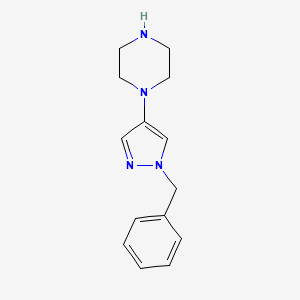
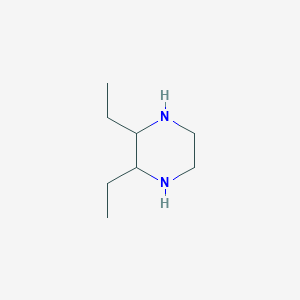
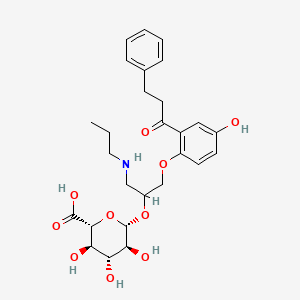
![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
